molecular formula C8H7ClF2 B13324773 2-Chloro-4-(difluoromethyl)toluene

2-Chloro-4-(difluoromethyl)toluene

Cat. No.: B13324773
M. Wt: 176.59 g/mol
InChI Key: IVKAQYMKWGGBRB-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)toluene is an organic compound that belongs to the class of halogenated toluenes It is characterized by the presence of a chlorine atom and a difluoromethyl group attached to a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-4-(difluoromethyl)toluene can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-methylaniline with hydrogen fluoride and sodium nitrite under controlled temperature conditions. The reaction typically proceeds through a diazotization process followed by pyrolysis to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as cooling anhydrous hydrogen fluoride, controlled addition of reactants, and careful temperature management during pyrolysis to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)toluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted toluenes depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Products include reduced derivatives of the original compound.

Scientific Research Applications

2-Chloro-4-(difluoromethyl)toluene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)toluene involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorotoluene
  • 2-Chloro-4-methyltoluene
  • 2-Chloro-4-trifluoromethyltoluene

Comparison

2-Chloro-4-(difluoromethyl)toluene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. For example, the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H7ClF2

Molecular Weight

176.59 g/mol

IUPAC Name

2-chloro-4-(difluoromethyl)-1-methylbenzene

InChI

InChI=1S/C8H7ClF2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,8H,1H3

InChI Key

IVKAQYMKWGGBRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)F)Cl

Origin of Product

United States

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